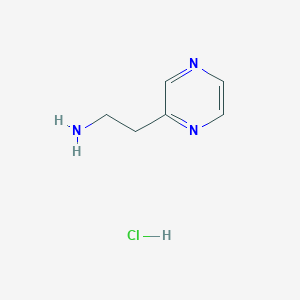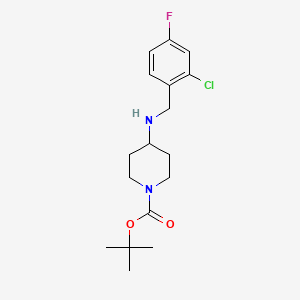
2-Pyrazin-2-yl-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds, such as cetirizine, target the histamine-1 (h1) receptors . These receptors play a crucial role in allergic reactions, making them a key target for antihistamine drugs .
Mode of Action
For instance, cetirizine, a metabolite of hydroxyzine, achieves its main effects through selective inhibition of peripheral H1 receptors . This inhibition blocks the action of endogenous histamine, a compound involved in local immune responses and acting as a neurotransmitter .
Biochemical Pathways
By inhibiting the H1 receptor, it could potentially prevent the typical symptoms triggered by histamine release, such as inflammation and bronchoconstriction .
Result of Action
If it acts similarly to cetirizine, it could potentially alleviate symptoms of allergic reactions by blocking the action of histamine on h1 receptors .
Preparation Methods
The synthesis of 2-Pyrazin-2-yl-ethylamine hydrochloride typically involves the reaction of pyrazine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-Pyrazin-2-yl-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Pyrazin-2-yl-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It is employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Comparison with Similar Compounds
2-Pyrazin-2-yl-ethylamine hydrochloride can be compared with other similar compounds such as:
2-Pyrazin-2-yl-ethylamine: The non-hydrochloride form of the compound.
2-Pyrazin-2-yl-methylamine: A similar compound with a methyl group instead of an ethyl group.
2-Pyrazin-2-yl-propylamine: A compound with a propyl group instead of an ethyl group.
These compounds share similar chemical structures but differ in their specific functional groups, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity .
Properties
IUPAC Name |
2-pyrazin-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h3-5H,1-2,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCZMQXTZBZJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)



![2-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2532804.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)
![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)

![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2532816.png)

